molecular formula C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n B1145398 DSPE-PEG2000-cyanur CAS No. 1246304-74-4

DSPE-PEG2000-cyanur

Cat. No.: B1145398
CAS No.: 1246304-74-4
M. Wt: 2982.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DSPE-PEG Cyanur is a conjugate of cationic lipid DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol) and cyanuric groups.

Scientific Research Applications

1. Thermodynamic Characteristics in Mixed Monolayers

DSPE-PEG2000 has been studied for its interaction with other lipid components in model membranes. Research by Chou and Chu (2003) focuses on the miscibility and thermodynamic characteristics of DSPC/DSPE-PEG2000 mixed monolayers, highlighting its stability and behavior under different temperatures, which is crucial for applications in biophysical and pharmaceutical fields.

2. Nanoparticle Characterization

DSPE-PEG2000 is utilized in nanoparticle formation and stabilization. Takayama et al. (2020) investigated the creation of nanoparticles using DSPE-PEG2000 and Soluplus, emphasizing the stable and consistent particle size, which is significant in drug delivery systems.

3. Role in Sterically Stabilized Micelles

The formation and dynamics of sterically stabilized micelles (SSMs) using DSPE-PEG2000 are explored by Vuković et al. (2011). Their findings on the size, stability, and dynamics of these SSMs in different media contribute to the understanding of drug delivery mechanisms and nanocarrier design.

4. Behavior in Mixed Monolayers at Interfaces

Chou and Chu (2002) Chou and Chu (2002) also studied the lateral interactions and stability of DSPC/DSPE-PEG2000 mixed monolayers at the air/water interface. This research provides insights into the biophysical properties of lipid membranes, relevant for drug encapsulation and release.

5. Applications in Cancer Therapy

DSPE-PEG2000 has applications in enhancing the efficacy of cancer treatments. Hu et al. (2016) demonstrated its use in formulating polymeric liposomes for targeted drug delivery in brain tumors, showcasing its potential in increasing the effectiveness of chemotherapy.

6. Phase Transformations in Lipid Monolayers

Lozano and Longo (2009) Lozano and Longo (2009) explored the phase behavior of lipid monolayers mixed with DSPE-PEG2000. Their findings are significant in understanding lipid bilayer systems and have implications in the design of drug delivery liposomes.

7. Distribution in Phospholipid Monolayers

The distribution of DSPE-PEG2000 in phospholipid monolayers was studied by Tanwir and Tsoukanova (2008). This research is important for designing bio-non-fouling surfaces, a crucial aspect in biomedical applications like implants and sensors.

8. Formulation for Drug Delivery

Kovacs et al. (2016) Kovacs et al. (2016) developed a new formulation using DSPE-PEG2000 for drug delivery. Their work contributes to the advancement of efficient and safe drug administration methods.

9. Modulating Drug Release

Lin et al. (2017) Lin et al. (2017) investigated the role of DSPE-PEG2000 in regulating drug release from nanodiscs. This study is significant for controlled drug delivery, particularly in chemotherapy.

10. Probing Adsorption on Nanocrystals

The adsorption of DSPE-PEG2000 on nanocrystals was examined by Rydberg et al. (2016) to understand its role in stabilizing nanocrystal formulations. Such research is vital in the development of effective drug nanocarriers.

11. Micelles in Aqueous Media

Vuković et al. (2012) Vuković et al. (2012) further explored the properties of micelles formed from DSPE-PEG2000, contributing to the understanding of molecular assemblies in biomedical applications.

12. Vesicle Size and Lamellarity Effects

Sriwongsitanont and Ueno (2004) Sriwongsitanont and Ueno (2004) analyzed the impact of DSPE-PEG2000 on the size and lamellarity of liposomes, which is crucial for drug encapsulation and release strategies.

13. Biodistribution of Drug-Loaded Nanomaterials

Gang et al. (2012) Gang et al. (2012) evaluated DSPE-PEG2000 nanomaterials loaded with quercetin for their effectiveness in drug delivery, both in vitro and in vivo, emphasizing the potential of these materials in cancer treatment.

14. Targeted Drug Delivery

Sun et al. (2016) Sun et al. (2016) developed DSPE-PEG2000 nanoparticles for targeted delivery of a novel antitumor compound, highlighting the potential of DSPE-PEG2000 in enhancing the efficacy of cancer therapies.

15. Bombesin Receptors and Drug Delivery

Ringhieri et al. (2014) Ringhieri et al. (2014) explored the use of DSPE-PEG2000 in developing micelles for targeted drug delivery to bombesin receptors, important for cancer treatment strategies.

Mechanism of Action

Target of Action

DSPE-PEG2000-Cyanur is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of micro RNA (miRNA) in vitro . The primary target of this compound is the Eph tyrosine kinase receptor (Eph), a ligand to which it is conjugated . Eph receptors play a crucial role in various biological processes, including cell migration, adhesion, and proliferation.

Mode of Action

This compound interacts with its targets through encapsulation and conjugation. It encapsulates specific miRNAs, such as let-7a miRNA, and is conjugated to the Eph ligand ephrin-A1 . This allows the compound to deliver the encapsulated miRNA to cells expressing the Eph receptor, thereby influencing the cellular processes regulated by the miRNA.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those regulated by the delivered miRNA. For instance, let-7a miRNA is known to regulate various cellular processes, including cell proliferation and migration . By delivering let-7a miRNA to target cells, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is sparingly soluble in methanol , which may influence its bioavailability.

Result of Action

The result of this compound’s action is primarily seen in its effects on cell proliferation and migration. LNPs containing this compound, encapsulating let-7a miRNA, and conjugated to the Eph ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of various lung cancer cells, as well as reduce migration of these cells in a wound healing assay .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of Eph receptors on the target cells, as well as the specific miRNA encapsulated within the LNPs.

Biochemical Analysis

Biochemical Properties

DSPE-PEG2000-Cyanur interacts with various biomolecules. It is used for the attachment of peptides, antibodies, and other proteins without the need for previous derivatization . This suggests that this compound can form covalent bonds with these biomolecules, facilitating their attachment to lipid membranes.

Cellular Effects

This compound has been used in the generation of lipid nanoparticles (LNPs) for the delivery of microRNA (miRNA) in vitro . LNPs containing this compound, encapsulating let-7a miRNA, and conjugated to the Eph tyrosine kinase receptor (Eph) ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of NCI H2081, NCI 5380, and A549 lung cancer cells, as well as reduce migration of NCI 5380 cells in a wound healing assay .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with peptides, antibodies, and other proteins . This allows these biomolecules to be attached to lipid membranes, potentially altering their activity and interactions with other cellular components.

Temporal Effects in Laboratory Settings

It is known that the compound is hygroscopic and light-sensitive

Metabolic Pathways

This compound can be metabolized into DSPE and PEG by esterase in vivo and excreted as PEG in urine .

Transport and Distribution

This compound is used in the generation of lipid nanoparticles for targeted drug delivery This suggests that it can be transported and distributed within cells and tissues via these nanoparticles

Subcellular Localization

Given its use in the generation of lipid nanoparticles for targeted drug delivery , it is likely that this compound localizes to the cell membrane where it can interact with other biomolecules

Properties

{ "Design of the Synthesis Pathway": "The synthesis of DSPE-PEG2000-cyanur involves the conjugation of DSPE-PEG2000 and cyanuric chloride through a series of reactions.", "Starting Materials": [ "DSPE-PEG2000", "Cyanuric chloride", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "DSPE-PEG2000 is dissolved in chloroform and mixed with triethylamine.", "Cyanuric chloride is dissolved in dimethylformamide and added dropwise to the DSPE-PEG2000 solution.", "The reaction mixture is stirred at room temperature for 24 hours.", "Sodium bicarbonate is added to the reaction mixture to neutralize the excess triethylamine.", "The mixture is then washed with water and methanol to remove any impurities.", "The final product, DSPE-PEG2000-cyanur, is obtained by drying the purified product under vacuum." ] }

CAS No.

1246304-74-4

Molecular Formula

C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n

Molecular Weight

2982.15

Synonyms

α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.